Cortisol-9,11,12,12-d4

Catalog No.
S905183
CAS No.
73565-87-4
M.F
C21H26D4O5
M. Wt
366.48
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cortisol-9,11,12,12-d4

CAS Number

73565-87-4

Product Name

Cortisol-9,11,12,12-d4

IUPAC Name

(8S,10R,11S,13S)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H26D4O5

Molecular Weight

366.48

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16-,18?,19-,20-,21?/m0/s1/i10D2,16D,18D

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Synonyms

11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4)
Cortisol-9,11,12,12-d4 is a stable isotope of cortisol, which is a steroid hormone produced by the adrenal gland. It plays a crucial role in regulating stress response, metabolism, immune function, and inflammation. Cortisol-9,11,12,12-d4 is a useful tool in studying cortisol metabolism, pharmacokinetics, and physiological functions. This paper will provide a comprehensive overview of cortisol-9,11,12,12-d4, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Cortisol-9,11,12,12-d4 is a deuterium-labeled analogue of cortisol, with four deuterium atoms substituted for four hydrogen atoms at specific positions. It has the same chemical structure as cortisol but has a different mass and isotopic composition. Cortisol-9,11,12,12-d4 is used as a tracer or internal standard in studies of cortisol metabolism, pharmacokinetics, and physiology. By measuring the concentration or isotopic enrichment of cortisol-9,11,12,12-d4 in biological samples, researchers can estimate the production, clearance, and distribution of cortisol in the body.
Cortisol-9,11,12,12-d4 has a molecular formula of C21H26D4O5 and a molecular weight of 362.51 g/mol. It is a white powder or crystalline solid that is soluble in water, ethanol, and methanol. The purity of cortisol-9,11,12,12-d4 is typically greater than 98%, as determined by chromatographic or spectroscopic methods. Cortisol-9,11,12,12-d4 has similar chemical and physical properties to cortisol, such as hydrophobicity, lipophilicity, and binding affinity to cortisol-binding globulin (CBG) and other proteins.
Cortisol-9,11,12,12-d4 can be synthesized by various methods, such as deuteriation of cortisone with deuterium gas, reduction of deuteriated 11-keto compound with lithium aluminum deuteride, or epimerization of deuteriated hydrocortisone with sodium hydride. The choice of method depends on the availability of starting materials, the degree of deuteration needed, and the specific isotope labeling pattern desired. The purity and identity of cortisol-9,11,12,12-d4 can be confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), or infrared spectroscopy (IR).
Cortisol-9,11,12,12-d4 can be analyzed using various techniques, such as liquid chromatography (LC), gas chromatography (GC), tandem mass spectrometry (MS/MS), or stable isotope dilution analysis (SIDA). These methods allow for the accurate and precise measurement of cortisol-9,11,12,12-d4 in biological matrices, such as plasma, urine, saliva, or cerebrospinal fluid. The choice of method depends on the sensitivity, selectivity, and throughput required for a particular study.
Cortisol-9,11,12,12-d4 has similar biological properties to cortisol, such as the ability to bind to glucocorticoid receptors (GR) and mineralocorticoid receptors (MR), regulate gene expression, and induce various physiological responses. However, cortisol-9,11,12,12-d4 has a longer half-life and slower metabolic clearance rate than cortisol, as it is less susceptible to metabolic conversion by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. Cortisol-9,11,12,12-d4 can be used as a tracer to measure the cortisol turnover rate and kinetics in different tissues and organs.
Cortisol-9,11,12,12-d4 is generally considered safe and non-toxic when used in scientific experiments at appropriate dosages and concentrations. It does not have any known adverse effects on human health or the environment. However, as with any chemical or biological agent, proper handling, storage, and disposal procedures should be followed to minimize the risk of contamination or exposure.
Cortisol-9,11,12,12-d4 has a wide range of applications in scientific experiments, including:
1. Measurement of cortisol production and clearance rates in healthy and diseased individuals.
2. Evaluation of the efficacy and safety of corticosteroid drugs in various clinical conditions, such as asthma, arthritis, and immune disorders.
3. Investigation of the role of cortisol in stress response, emotion regulation, and cognitive function.
4. Assessment of the impact of environmental factors, such as diet, exercise, and pollution, on cortisol metabolism and physiology.
5. Development of novel diagnostic and therapeutic strategies for cortisol-related disorders, such as Cushing's syndrome, Addison's disease, and depression.
Cortisol-9,11,12,12-d4 is widely used in basic and clinical research to elucidate the mechanisms and functions of cortisol in health and disease. Recent studies have focused on the following areas:
1. The interplay between cortisol and other hormones, such as adrenaline, insulin, and sex steroids, in regulating metabolism and cardiovascular function.
2. The association between cortisol dysregulation and psychiatric disorders, such as anxiety, depression, and post-traumatic stress disorder (PTSD).
3. The modulation of cortisol activity by diet and lifestyle factors, such as sugar, caffeine, sleep, and exercise.
4. The development of non-invasive methods for measuring cortisol in real-time or over prolonged periods, such as hair, sweat, and saliva cortisol monitoring.
5. The use of cortisol-9,11,12,12-d4 as a tracer for studying cortisol metabolism and kinetics in specific tissues and organs, such as the brain, placenta, and skin.
Cortisol-9,11,12,12-d4 has potential implications in various fields of research and industry, such as:
1. Medicine: Cortisol-9,11,12,12-d4 could be used as a standard reference material for cortisol measurements in clinical laboratories or as a diagnostic tool for cortisol-related diseases.
2. Sports and fitness: Cortisol-9,11,12,12-d4 could be used as a biomarker for monitoring training load, fatigue, and recovery in athletes and fitness enthusiasts.
3. Agriculture and animal science: Cortisol-9,11,12,12-d4 could be used as a marker for stress and welfare assessment in livestock and wildlife.
4. Environmental science: Cortisol-9,11,12,12-d4 could be used as a tool for monitoring the impact of pollutants and climate change on wildlife and ecosystems.
5. Pharmaceutical industry: Cortisol-9,11,12,12-d4 could be used as a tool for drug discovery and development of novel corticosteroid drugs with improved efficacy and safety profiles.
There are some limitations to the use of cortisol-9,11,12,12-d4 in scientific experiments, such as:
1. Cost: Cortisol-9,11,12,12-d4 is a relatively expensive reagent, which may limit its availability and accessibility for some researchers.
2. Stability: Cortisol-9,11,12,12-d4 may degrade over time or under certain storage conditions, which may affect its accuracy and precision as a tracer or standard.
3. Isotopic effects: Cortisol-9,11,12,12-d4 may alter the normal isotopic balance and cause isotopic effects on the biological system under investigation, which may confound the interpretation of the results.
for research involving cortisol-9,11,12,12-d4 include:
1. Improving the sensitivity and specificity of analytical methods for cortisol-9,11,12,12-d4 measurement, such as developing new LC-MS/MS or immunoassay techniques.
2. Exploring the use of cortisol-9,11,12,12-d4 in novel applications, such as biomarker discovery, personalized medicine, and precision agriculture.
3. Investigating the impact of cortisol-9,11,12,12-d4 on the pharmacokinetics and pharmacodynamics of corticosteroid drugs, and developing new drug delivery systems or formulations to optimize their therapeutic effects.
4. Examining the potential of cortisol-9,11,12,12-d4 as a tool for studying other steroid hormones, such as progesterone, testosterone, or estradiol, and their metabolism and physiology.
5. Collaborating with other disciplines, such as bioinformatics, systems biology, and machine learning, to integrate cortisol-9,11,12,12-d4 data with other omics data and develop predictive models for disease diagnosis, prognosis, and treatment.

Purity

95% by HPLC; 98% atom D

XLogP3

1.6

Tag

Cortisone Impurities

Related CAS

73565-87-4 (unlabelled)

Dates

Modify: 2023-08-15

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